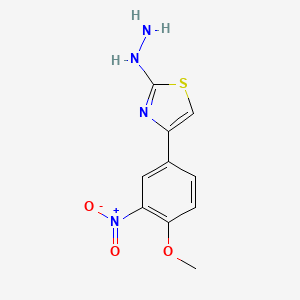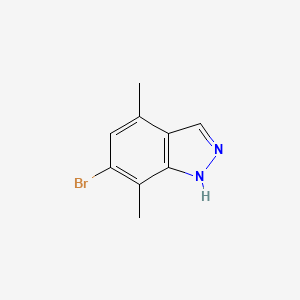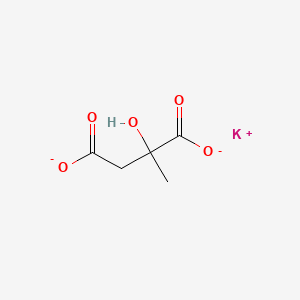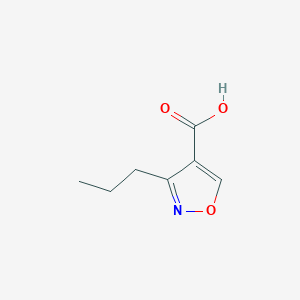
2-Hydrazinyl-4-(4-methoxy-3-nitrophenyl)thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydrazinyl-4-(4-methoxy-3-nitrophenyl)thiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds, including antimicrobial, antiviral, and antitumor agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-4-(4-methoxy-3-nitrophenyl)thiazole typically involves the reaction of appropriate thiazole derivatives with hydrazine and methoxy-nitrophenyl reagents. One common method includes the condensation of 4-(4-methoxy-3-nitrophenyl)thiazole with hydrazine hydrate under reflux conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydrazinyl-4-(4-methoxy-3-nitrophenyl)thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amino derivative, while substitution reactions can introduce various functional groups onto the thiazole or aromatic ring.
Wissenschaftliche Forschungsanwendungen
2-Hydrazinyl-4-(4-methoxy-3-nitrophenyl)thiazole has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-Hydrazinyl-4-(4-methoxy-3-nitrophenyl)thiazole involves its interaction with specific molecular targets and pathways. The compound’s hydrazinyl and methoxy-nitrophenyl groups contribute to its ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, and other biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydrazinyl-4-phenylthiazole: Similar structure but lacks the methoxy-nitrophenyl group.
2-Hydrazinyl-4-(4-nitrophenyl)thiazole: Similar structure but lacks the methoxy group.
Uniqueness
2-Hydrazinyl-4-(4-methoxy-3-nitrophenyl)thiazole is unique due to the presence of both methoxy and nitrophenyl groups, which enhance its chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C10H10N4O3S |
|---|---|
Molekulargewicht |
266.28 g/mol |
IUPAC-Name |
[4-(4-methoxy-3-nitrophenyl)-1,3-thiazol-2-yl]hydrazine |
InChI |
InChI=1S/C10H10N4O3S/c1-17-9-3-2-6(4-8(9)14(15)16)7-5-18-10(12-7)13-11/h2-5H,11H2,1H3,(H,12,13) |
InChI-Schlüssel |
YDSBVHGHTBXAOA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NN)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15052694.png)

![2-(3-Methoxyphenyl)-4-((S)-piperidin-3-ylamino)thieno[3,2-C]pyridine-7-carboxamide](/img/structure/B15052716.png)
![3,5-Dimethylbenzo[d]isothiazole 1,1-dioxide](/img/structure/B15052723.png)


![4-(Hydroxymethyl)benzo[C][1,2]oxaborol-1(3H)-OL](/img/structure/B15052737.png)



![2-Azabicyclo[3.1.0]hexane-4-carboxylic acid](/img/structure/B15052754.png)


